

Esonarimod pharmacokinetics and metabolic pathway identification

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Compound Focus: Esonarimod, (R)-

CAS No.: 176107-74-7

Cat. No.: S13231140

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Cenerimod Pharmacokinetic & Pharmacodynamic Profile

The following tables summarize key quantitative data from clinical studies on Cenerimod.

Table 1: Key Pharmacokinetic (PK) Parameters of Cenerimod

| Parameter | Single Dose (1-25 mg) | Multiple Dose (0.5-4 mg, once daily) | | :--- | :--- | :--- | | **Time to Cmax (Tmax)** | 5.0 - 6.2 hours [1] | Information not specified in search results | | **Terminal Half-life (t_{1/2})** | 7 - 8 days [1] | 12 - 22 days [1] | | **Exposure (AUC)** | Slightly more than dose-proportional [1] | Dose-proportional [1] | | **Accumulation Ratio (Cmax / AUC_τ)** | Not applicable | 5 - 7 / 7 - 9 [1] | | **Time to Steady State** | Not applicable | ~49 days (model-predicted) [1] | | **Major Metabolic Pathway** | CYP-enzyme independent metabolism; single major metabolite formed by reductive cleavage [2] | | **Primary Excretion Route** | Feces (primarily as metabolites) [2] |

Table 2: Key Pharmacodynamic (PD) & Safety Profile of Cenerimod

Category	Parameter	Observation / Effect
Pharmacodynamics	Lymphocyte Count Reduction	Dose-dependent reduction; up to 76.1% (single 25 mg dose) and 56.3% (multiple 4 mg dose) [1].
	Mechanism of Action	Selective S1P1R modulator; inhibits lymphocyte egress from lymphoid organs [2] [1].
Safety & Tolerability	Common Class Effect	Transient heart rate decrease upon treatment initiation [2] [1].
	General Profile	Safe and well-tolerated in completed studies; incidence of adverse events comparable to placebo [1].

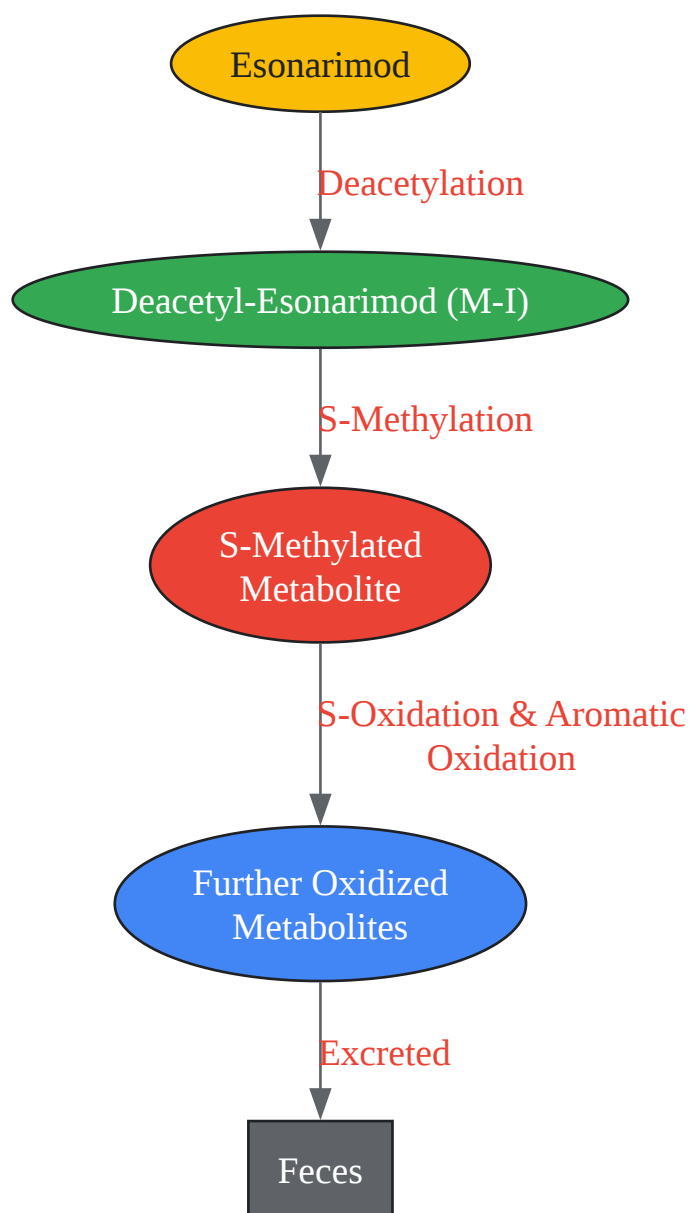
Experimental Protocol for Metabolic Identification

While the detailed analytical protocol for Esonarimod is complex, the core methodology from the identified rat study can be summarized as follows [3]:

- **Technique:** Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS).
- **Key Modification:** Postcolumn addition of **2-(2-methoxyethoxy)ethanol**, a signal-enhancing modifier, was critical for obtaining structural information on metabolites.
- **Sample Types:** Rat urine and bile.
- **Objective:** To separate, detect, and characterize the chemical structure of metabolites of Esonarimod.

Metabolic Pathway of Esonarimod (KE-298)

Based on the single available study in rats, the primary metabolic pathway for Esonarimod has been elucidated. The diagram below illustrates this pathway and the subsequent fate of its key metabolite.



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Identified metabolic pathway of Esonarimod in rats.

Insights for Researchers

The case of Cenerimod demonstrates several features relevant to S1P1R modulator development:

- **Ethnic Sensitivity:** A dedicated study showed that the pharmacokinetics and pharmacodynamics of Cenerimod were similar between White and Asian subjects, supporting the use of the same doses across these ethnicities in global trials [2].

- **Model-Informed Development:** Population PK/PD modeling has been used to predict long-term drug behavior, steady-state attainment, and the incidence of low lymphocyte counts, which helps in dose selection and risk assessment for late-stage trials [1].
- **Distinct Metabolism:** Unlike many drugs, Cenerimod undergoes CYP-independent metabolism, which may reduce the potential for drug-drug interactions mediated by common cytochrome P450 enzymes [2].

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References

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